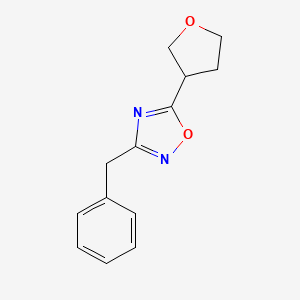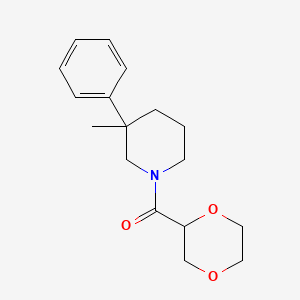![molecular formula C17H23NO3 B7596337 1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B7596337.png)
1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone, also known as DMMP, is a synthetic compound that has been widely used in scientific research. DMMP belongs to the class of psychoactive substances known as designer drugs, which are designed to mimic the effects of illicit drugs such as cocaine and amphetamines. DMMP has been found to have a potent stimulant effect on the central nervous system, and has been used in a variety of scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.
作用机制
The mechanism of action of 1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone is not fully understood, but it is believed to act as a dopamine reuptake inhibitor, blocking the reuptake of dopamine in the brain and increasing the levels of dopamine in the synapse. This leads to an increase in the activity of the central nervous system, resulting in a potent stimulant effect.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as to cause hyperactivity and restlessness. This compound has also been found to increase the release of dopamine and other neurotransmitters in the brain, leading to an increase in mood and motivation.
实验室实验的优点和局限性
1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone has a number of advantages for use in laboratory experiments. It is a potent stimulant that can be used to investigate the effects of psychoactive substances on the central nervous system. It is also relatively easy to synthesize in a laboratory setting, making it readily available for use in research studies. However, this compound also has a number of limitations. It is a synthetic compound that has not been extensively studied in humans, and its long-term effects on the body are not fully understood. Additionally, its potent stimulant effects can make it difficult to accurately measure its effects on the central nervous system.
未来方向
There are a number of potential future directions for research on 1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone. One area of interest is the development of new and more effective treatments for neurological disorders such as ADHD and narcolepsy. This compound has been shown to be effective in treating these disorders, and further research could lead to the development of new and more effective treatments. Another area of interest is the development of new and more potent psychoactive substances for use in scientific research. This compound has been used as a model compound for the development of new designer drugs, and further research could lead to the development of new and more potent compounds with a variety of potential applications.
合成方法
1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone is typically synthesized in a laboratory setting using a multi-step process that involves the reaction of several chemical reagents. The synthesis of this compound is a complex process that requires careful attention to detail and a high level of expertise in organic chemistry. The process involves the reaction of a pyrrolidine derivative with a substituted benzaldehyde, followed by a series of chemical reactions to produce the final product.
科学研究应用
1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone has been widely used in scientific research as a tool to investigate the effects of psychoactive substances on the central nervous system. This compound has been found to have a potent stimulant effect on the brain, and has been used in a variety of studies to investigate its mechanism of action and potential therapeutic applications. This compound has been shown to be effective in treating a variety of neurological disorders, including attention deficit hyperactivity disorder (ADHD) and narcolepsy.
属性
IUPAC Name |
1,4-dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13-4-6-14(7-5-13)11-15-3-2-8-18(15)17(19)16-12-20-9-10-21-16/h4-7,15-16H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEJILSHGZQRFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CCCN2C(=O)C3COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-Cyclopropylethyl)-3-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7596256.png)
![1-Phenyl-3-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrrolidin-2-one](/img/structure/B7596273.png)
![6-Cyclopropyl-3-methyl-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7596280.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,4,5-trifluorobenzamide](/img/structure/B7596291.png)
![2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone](/img/structure/B7596298.png)

![4-methylsulfinyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7596310.png)



![N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7596320.png)
![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(3-methylcyclohexyl)oxyethanone](/img/structure/B7596328.png)
![N-[2-(2-methylphenyl)pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B7596332.png)
